2-(Cyclopropylamino)-4-isopropylpyrimidine-5-carboxylic acid
Description
2-(Cyclopropylamino)-4-isopropylpyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a cyclopropylamino group at position 2, an isopropyl group at position 4, and a carboxylic acid moiety at position 5 of the pyrimidine ring. Notably, indicates that this compound was previously available as a research chemical but is now discontinued, implying specialized interest in its structural features .
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
2-(cyclopropylamino)-4-propan-2-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H15N3O2/c1-6(2)9-8(10(15)16)5-12-11(14-9)13-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,15,16)(H,12,13,14) |
InChI Key |
HIEVURPADWEUTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NC=C1C(=O)O)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylamino)-4-isopropylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopropylamino)-4-isopropylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
2-(Cyclopropylamino)-4-isopropylpyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)-4-isopropylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system .
Comparison with Similar Compounds
Pyrimidine-5-carboxylic Acid Derivatives
The pyrimidine core with a carboxylic acid at position 5 is a common scaffold. Key analogs include:
Key Observations :
- Substituents at positions 2 and 4 significantly influence bioactivity and solubility. The cyclopropylamino and isopropyl groups in the target compound likely enhance steric bulk and lipophilicity compared to smaller substituents like methyl or amino groups .
Pyrimidine-5-carboxamide Analogs
and describe pyrimidine-5-carboxamides with herbicidal and structural relevance:
Comparison with Target Compound :
- However, the target compound’s carboxylic acid group may favor solubility in aqueous environments, a critical factor in drug design.
Triazine and Heterocyclic Herbicides
Procyazine (), a triazine herbicide, shares the cyclopropylamino motif:
| Compound | Core Structure | Substituents | Application |
|---|---|---|---|
| Procyazine | 1,3,5-Triazine | 2-Cyclopropylamino, 4-Cl | Herbicide |
| Target Compound | Pyrimidine | 2-Cyclopropylamino, 4-isopropyl | Research interest |
Structural Insights :
- Both compounds utilize the cyclopropylamino group, which may contribute to resistance against enzymatic degradation in plants.
Pharmaceutical Derivatives with Cyclopropyl Groups
and highlight cyclopropyl-containing pharmaceuticals:
Relevance to Target Compound :
- The cyclopropyl group is favored in drug design for its rigid, three-membered ring, which restricts conformational flexibility and improves binding specificity. The target compound’s carboxylic acid could serve as a bioisostere for phosphates or sulfonates in active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
